异麦芽糖基果糖苷

描述

Isomaltosylfructoside is a non-reducing disaccharide composed of glucose and fructose. It is known for its high solubility and sweet taste. This compound is often used as a sugar substitute due to its stability and low impact on blood sugar levels .

科学研究应用

Isomaltosylfructoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.

Biology: Isomaltosylfructoside is studied for its effects on gut microbiota and its potential as a prebiotic.

Medicine: Due to its low glycemic index, it is explored as a sugar substitute for diabetic patients.

Industry: It is used in the food industry as a sweetener and stabilizer

作用机制

Target of Action

Isomaltosylfructoside, also known as Theanderose, is a non-reducing trisaccharide composed of glucose and fructose . It is produced as a minor acceptor product in reactions of alternansucrase . The primary targets of Isomaltosylfructoside are the enzymes involved in its synthesis, particularly glucansucrases . These enzymes synthesize α-D-glucans via glucosyl transfer from sucrose .

Mode of Action

Isomaltosylfructoside is synthesized in high yields by variants of glucansucrases engineered to contain a single point mutation at a key leucine residue involved in acceptor substrate binding . This interaction with its target enzymes results in the production of Isomaltosylfructoside .

Biochemical Pathways

The biochemical pathway involved in the production of Isomaltosylfructoside involves two main steps . The first step is the enzyme-catalyzed transfructosylation reaction using maltose and fructose as substrates . The second step involves isomaltosylation .

Pharmacokinetics

It is known that it has a high solubility and good thermal stability These properties could potentially impact its bioavailability

Result of Action

The result of the action of Isomaltosylfructoside is the production of a non-reducing trisaccharide that has a high solubility and good thermal stability . It can also be used as a substitute sweetener for diabetics .

Action Environment

The action of Isomaltosylfructoside is influenced by the environment in which it is produced. The enzymes involved in its synthesis, particularly glucansucrases, are produced by certain lactic acid bacteria . The yield of Isomaltosylfructoside can be influenced by factors such as the specific strain of bacteria used, the conditions under which they are grown, and the specific substrates provided for the enzymatic reactions .

生化分析

Biochemical Properties

Theanderose plays a significant role in biochemical reactions, particularly in the context of its synthesis and interaction with enzymes. The synthesis of theanderose is catalyzed by the enzyme levansucrase from Bacillus subtilis, which facilitates the transfructosylation reaction using sucrose as a donor and isomaltose as an acceptor . Theanderose interacts with various enzymes, including α-glucosidases from Metschnikowia species, which are known to produce a mixture of oligosaccharides, including theanderose, through hydrolytic activity on sucrose . These interactions highlight the importance of theanderose in enzymatic processes and its potential as a substrate for producing rare sugars.

Cellular Effects

Theanderose has been shown to influence cellular processes, particularly in the context of stress tolerance. In the moss Physcomitrella patens, the accumulation of theanderose is associated with the development of freezing tolerance . Theanderose enhances cellular freezing tolerance by accumulating in protonema cells, which is promoted by treatments such as cold acclimation and hyperosmotic solutes . This accumulation is closely linked to the expression of stress-related genes and the presence of the stress hormone abscisic acid, indicating that theanderose plays a crucial role in cellular stress responses.

Molecular Mechanism

At the molecular level, theanderose exerts its effects through specific binding interactions and enzymatic activities. Theanderose is synthesized through the transfructosylation reaction catalyzed by levansucrase, which involves the transfer of fructosyl units from sucrose to isomaltose . This reaction is highly regiospecific, resulting in the formation of theanderose without other detectable acceptor reaction products . Additionally, the accumulation of theanderose in moss cells is inhibited by cycloheximide, an inhibitor of nuclear-encoded protein synthesis, suggesting that theanderose’s effects are mediated through protein synthesis and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of theanderose have been observed to change over time. The enzymatic synthesis of theanderose is rapid, with maximum concentrations achieved within one hour at moderate temperatures . The stability and degradation of theanderose in laboratory conditions have not been extensively studied, but its accumulation in moss cells suggests that it remains stable under stress conditions . Long-term effects on cellular function, particularly in the context of stress tolerance, indicate that theanderose plays a sustained role in enhancing cellular resilience.

Metabolic Pathways

Theanderose is involved in metabolic pathways related to carbohydrate metabolism. The synthesis of theanderose through levansucrase-mediated transfructosylation highlights its role in the metabolism of sucrose and isomaltose . Theanderose may also influence metabolic flux and metabolite levels, particularly in the context of stress responses in plants. The interaction of theanderose with enzymes such as α-glucosidases further underscores its involvement in complex carbohydrate metabolism .

Transport and Distribution

The transport and distribution of theanderose within cells and tissues are crucial for its biological activity. In moss cells, theanderose accumulates in response to stress treatments, suggesting that it is actively transported and localized within specific cellular compartments . The precise transporters and binding proteins involved in theanderose’s distribution are not well-characterized, but its accumulation patterns indicate a regulated transport mechanism.

Subcellular Localization

The subcellular localization of theanderose is closely linked to its activity and function. In moss cells, theanderose accumulates in protonema cells, which are involved in stress tolerance

准备方法

Synthetic Routes and Reaction Conditions: Isomaltosylfructoside is typically synthesized through enzymatic reactions. The primary method involves the use of maltose and fructose as starting materials. The reaction is catalyzed by specific enzymes that facilitate the transfer of fructose to maltose, resulting in the formation of isomaltosylfructoside .

Industrial Production Methods: Industrial production of isomaltosylfructoside involves a two-step enzymatic process. First, maltose and fructose undergo a transfructosylation reaction catalyzed by an enzyme. This is followed by an isomaltosylation reaction to produce the final compound. The process is optimized for high yield and purity .

化学反应分析

Types of Reactions: Isomaltosylfructoside primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its non-reducing nature.

Common Reagents and Conditions: The hydrolysis of isomaltosylfructoside can be catalyzed by acids or specific enzymes. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.

Major Products: The hydrolysis of isomaltosylfructoside results in the formation of glucose and fructose .

相似化合物的比较

Isomelezitose: Another non-reducing trisaccharide composed of glucose and fructose.

Isomaltulose: A disaccharide composed of glucose and fructose, known for its slow digestion and low glycemic index.

Uniqueness: Isomaltosylfructoside is unique due to its high solubility and stability, making it an ideal candidate for various applications in food and medicine. Its resistance to digestion and fermentation by gut bacteria further distinguishes it from other similar compounds .

属性

IUPAC Name |

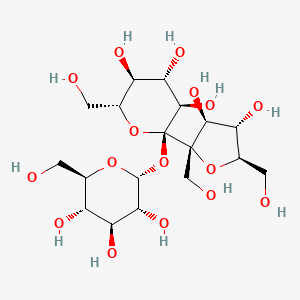

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWESPNLLJKPBBH-JJNZJHQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175558 | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-36-1 | |

| Record name | Isomaltosylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltosylfructoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1229567.png)

![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1229568.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)

![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)

![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)